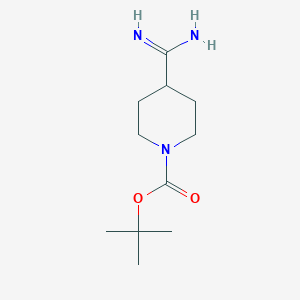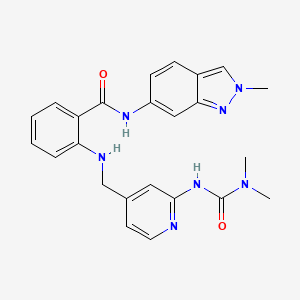
ZK-261991
Descripción general
Descripción
ZK-261991 es un inhibidor oral activo de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular. Ha demostrado un potencial significativo en la inhibición del crecimiento de varios tumores al dirigirse e inhibir la actividad de los receptores del factor de crecimiento endotelial vascular, que desempeñan un papel crucial en la angiogénesis y el crecimiento tumoral .
Métodos De Preparación
La síntesis de ZK-261991 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran el uso de varios reactivos y catalizadores para lograr la estructura molecular deseada .
Análisis De Reacciones Químicas
ZK-261991 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: this compound se puede reducir para formar diferentes productos reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. .
Aplicaciones Científicas De Investigación
ZK-261991 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
ZK-261991 ejerce sus efectos al inhibir la actividad de los receptores del factor de crecimiento endotelial vascular, específicamente el receptor del factor de crecimiento endotelial vascular 2. Esta inhibición evita la autofosforilación del receptor, bloqueando así las vías de señalización descendentes que promueven la angiogénesis y el crecimiento tumoral. El compuesto también muestra actividad inhibitoria contra otras quinasas como c-raf, c-fms y c-kit .
Comparación Con Compuestos Similares
ZK-261991 se compara con otros inhibidores del receptor del factor de crecimiento endotelial vascular como PTK787/ZK222584 y otros inhibidores de la tirosina quinasa. Si bien todos estos compuestos inhiben los receptores del factor de crecimiento endotelial vascular, this compound es único en su alta eficacia y bajo perfil de toxicidad. No influye en la cicatrización de heridas ni debilita la resistencia a la tracción de la piel, lo que lo diferencia de otros inhibidores .
Compuestos Similares
- PTK787/ZK222584
- Sunitinib
- Sorafenib
- Axitinib
La combinación única de alta eficacia y baja toxicidad de this compound lo convierte en un candidato prometedor para su posterior desarrollo en la terapia del cáncer y otras aplicaciones médicas.
Propiedades
IUPAC Name |
2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-30(2)24(33)28-22-12-16(10-11-25-22)14-26-20-7-5-4-6-19(20)23(32)27-18-9-8-17-15-31(3)29-21(17)13-18/h4-13,15,26H,14H2,1-3H3,(H,27,32)(H,25,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHWVSHYKPILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC=CC=C3NCC4=CC(=NC=C4)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
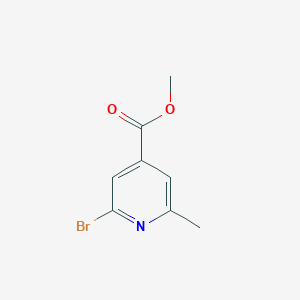
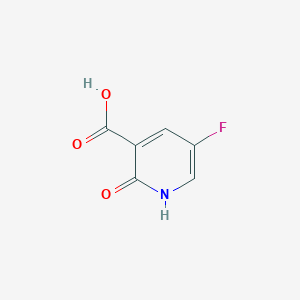
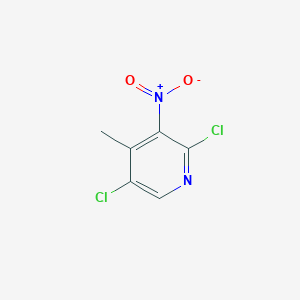
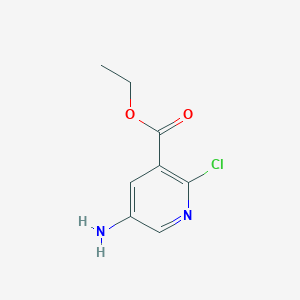
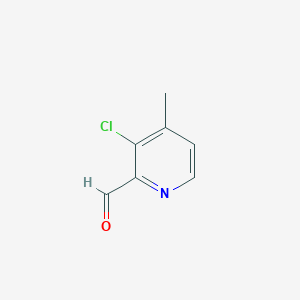

![2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B3030235.png)
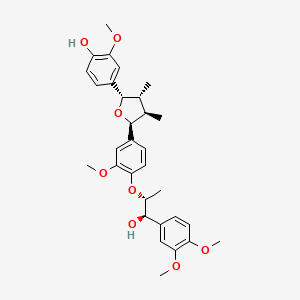
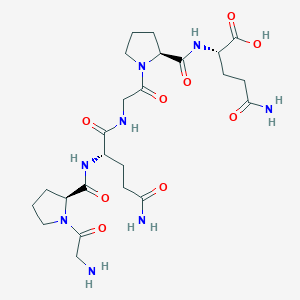
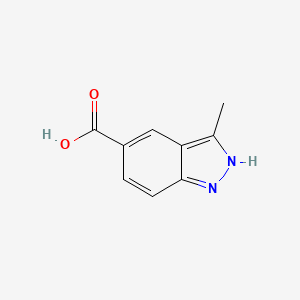


![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)
